N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a heterocyclic compound featuring a 7-fluoro-substituted benzo[f][1,4]oxazepinone core linked via an ethyl group to a benzamide moiety with a pyrrole substituent at the 4-position. The seven-membered oxazepine ring introduces conformational flexibility, while the fluorine atom at the 7-position may enhance metabolic stability and binding interactions.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c23-18-5-8-20-17(13-18)14-26(21(27)15-29-20)12-9-24-22(28)16-3-6-19(7-4-16)25-10-1-2-11-25/h1-8,10-11,13H,9,12,14-15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNGNJXTBRXYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on available literature.
Chemical Structure
The compound features several notable structural components:
- Fluorinated oxazepine ring : The presence of the fluorine atom enhances its lipophilicity and may improve binding interactions with biological targets.
- Pyrrole moiety : Known for its biological activity, the pyrrole ring can facilitate interactions with various receptors and enzymes.
- Benzamide group : This functional group is often associated with a range of pharmacological activities.
Synthesis
The synthesis of this compound can be achieved through various methods involving the coupling of the oxazepine and pyrrole components. The synthetic routes typically include:
- Formation of the oxazepine core through cyclization reactions.
- Substitution reactions to introduce the ethyl and benzamide groups.
Biological Activity
The biological activity of this compound has not been extensively documented in the literature. However, insights can be drawn from related compounds and structural analogs.
Anticancer Activity
Research indicates that compounds with similar structural motifs often exhibit anticancer properties. For instance:
- Triazole derivatives have shown significant cytotoxic effects against various cancer cell lines (IC50 values ranging from 10 μM to 30 μM) .
Antimicrobial Properties
The presence of the oxazepine ring may confer antimicrobial activity. Compounds with similar frameworks have demonstrated efficacy against bacteria and fungi:
- Benzothiazepine derivatives , for example, have exhibited potent antimicrobial activity against strains such as E. coli and S. aureus .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme inhibition : The oxazepine structure may interact with active sites on enzymes, modulating their activity.
- Receptor binding : The fluorinated moiety enhances binding affinity to specific receptors, potentially influencing signaling pathways involved in cancer progression or infection responses.
Comparative Data Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-(7-fluoro-3-oxo... | Oxazepine & Pyrrole | Potential anticancer, antimicrobial |
| Benzothiazepine Derivatives | Benzothiazepine ring | Antimicrobial (MIC: 2–6 μg/mL) |
| Triazole Derivatives | Triazole ring | Anticancer (IC50: 10–30 μM) |
Comparison with Similar Compounds
Benzo[b][1,4]oxazin Derivatives
Compounds such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) () share a six-membered benzo[b][1,4]oxazin ring. Synthesis of these compounds involves caesium carbonate and DMF, yielding products with IR and NMR spectra consistent with their structures .
Chromen-Based Analogues
The chromen-containing compound in (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) features a fused chromen-oxygen ring system. This structure offers planar rigidity compared to the oxazepine core, which may affect solubility and target binding. Its synthesis employs palladium-catalyzed cross-coupling, yielding a melting point of 175–178°C and a mass of 589.1 (M+1) .
Benzamide Derivatives
Pyrazole-Substituted Benzamides
N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide (8(h)) () shares a benzamide backbone but substitutes pyrrole with a pyrazole-dihydrodioxin group. The trifluoromethyl group enhances lipophilicity, while the pyrazole may improve binding to hydrophobic pockets. Its lower melting point (99–102°C) suggests reduced crystallinity compared to the target compound .
Piperazine-Carboxamide Derivatives
The compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () replaces the ethyl-pyrrole linkage with a piperazine-carboxamide group.
Substituent Effects
Fluorine vs. Non-Fluorinated Analogues
Fluorine at the 7-position in the target compound contrasts with non-fluorinated analogues like those in . Fluorination typically improves metabolic stability and electronegativity, enhancing interactions with target proteins.
Pyrrole vs. Sulfonamide/Pyrazole
The pyrrole group in the target compound differs from sulfonamide () or pyrazole () substituents. Pyrrole’s aromaticity and smaller size may reduce steric hindrance compared to bulkier sulfonamide groups, favoring penetration into hydrophobic binding sites.
Key Findings
- Structural Flexibility : The target compound’s seven-membered oxazepine ring may confer greater conformational adaptability than six-membered oxazin or rigid chromen systems.
- Fluorine Impact: The 7-fluoro substituent likely enhances metabolic stability compared to non-fluorinated analogues.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl intermediate via electrophilic fluorination using Selectfluor in dichloromethane under mild conditions . Subsequent coupling with a pyrrol-substituted benzamide moiety requires precise control of reaction time and solvent polarity (e.g., DMF or THF) to minimize side products. Final purification typically employs column chromatography and recrystallization .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the fluorine substitution and benzoxazepine ring conformation. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are used to confirm molecular weight and functional groups (e.g., amide C=O stretching at ~1650 cm⁻¹) . X-ray crystallography may be employed for absolute stereochemical confirmation in crystalline derivatives .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in aqueous buffers. Stability studies recommend storage at –20°C under inert gas to prevent hydrolysis of the benzoxazepine ring. Accelerated degradation studies (40°C, 75% RH) reveal susceptibility to oxidation, necessitating antioxidants like BHT in formulation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions in bioactivity (e.g., IC₅₀ variations) often arise from assay conditions. Standardize protocols by:
- Using isogenic cell lines to minimize genetic variability.
- Validating target engagement via thermal shift assays or SPR (surface plasmon resonance).
- Cross-referencing with structurally analogous compounds (e.g., trifluoromethyl-substituted benzoxazepines) to identify SAR trends .
Q. What strategies optimize reaction yields during the synthesis of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer : Yield optimization focuses on:
- Catalysis : Palladium-mediated cross-coupling for pyrrol-amide linkage (e.g., Suzuki-Miyaura with Pd(PPh₃)₄).
- Solvent Effects : Switch to DMAc or NMP for improved solubility of intermediates.
- Temperature Control : Microwave-assisted synthesis reduces reaction time for thermally sensitive steps .
Q. What mechanistic insights exist for this compound’s interaction with biological targets (e.g., kinases, GPCRs)?
- Methodological Answer : Molecular docking and MD simulations suggest the fluoro-benzoxazepine moiety binds to ATP pockets in kinases (e.g., EGFR), while the pyrrol-amide group stabilizes interactions via π-π stacking. Experimental validation involves:
- Alanine Scanning : To identify critical residues in target proteins.
- Fluorescence Quenching Assays : To measure binding constants (Kd) .
Q. How can researchers assess the compound’s metabolic stability and potential toxicity?
- Methodological Answer : Use in vitro microsomal assays (human liver microsomes) to track CYP450-mediated metabolism. LC-MS/MS identifies major metabolites (e.g., N-dealkylation products). Toxicity screening via zebrafish embryogenesis or mitochondrial membrane potential assays (JC-1 dye) predicts hepatotoxicity .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
